1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one
Overview
Description
1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one is an organic compound with the molecular formula C11H20OS and a molecular weight of 200.35 g/mol . . This compound is characterized by the presence of a sulfanyl group attached to a cyclohexyl ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one involves several steps. One common method includes the reaction of 4,4-dimethylcyclohexylmethanol with ethanethiol in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux and using an acid catalyst to facilitate the formation of the sulfanyl group. Industrial production methods may involve similar synthetic routes but on a larger scale,
Properties
IUPAC Name |
S-[(4,4-dimethylcyclohexyl)methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OS/c1-9(12)13-8-10-4-6-11(2,3)7-5-10/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBRRRJKBFXNPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCC(CC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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